

A Technical Guide to the Structure-Activity Relationship of Panosialin Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Panosialin wA*

Cat. No.: B15576562

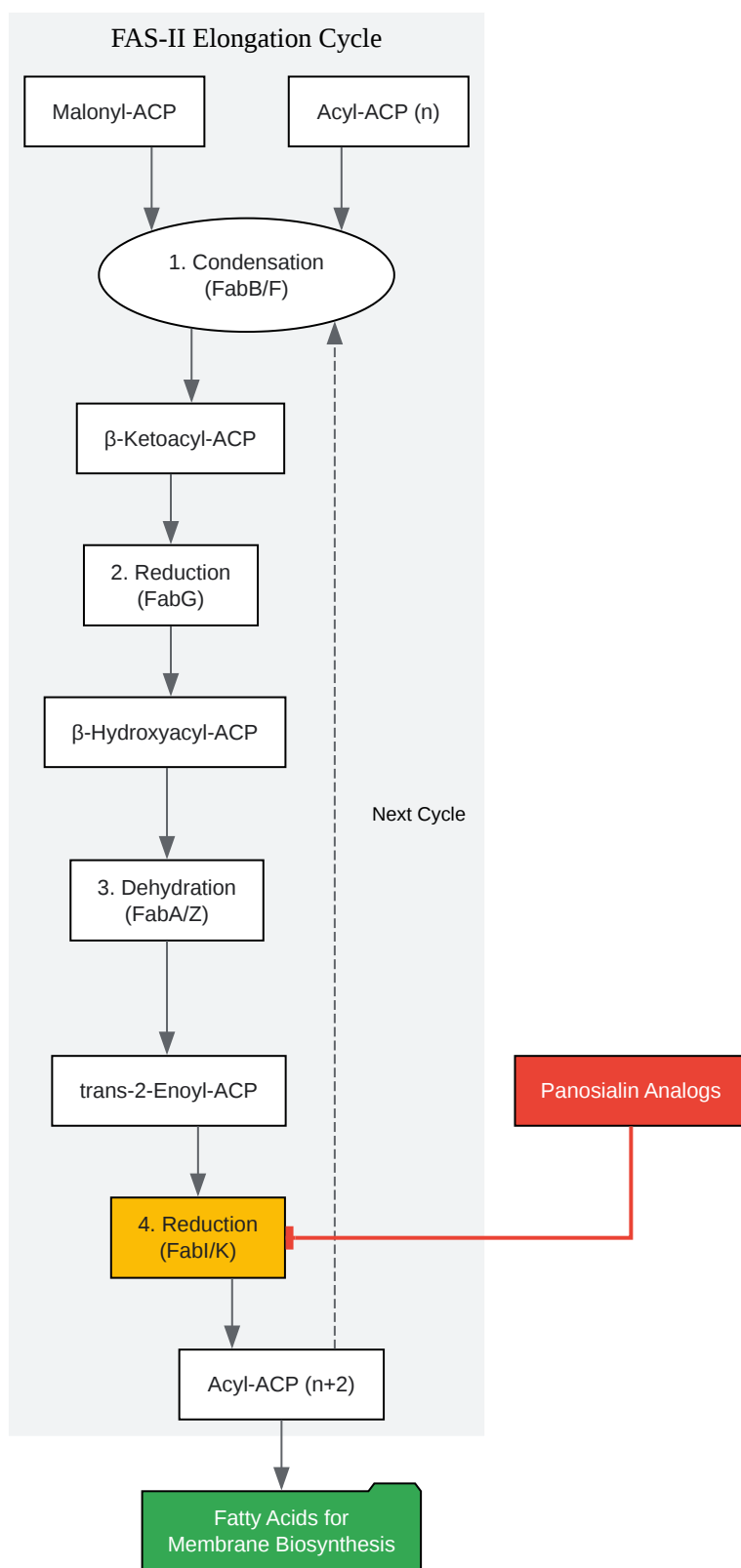
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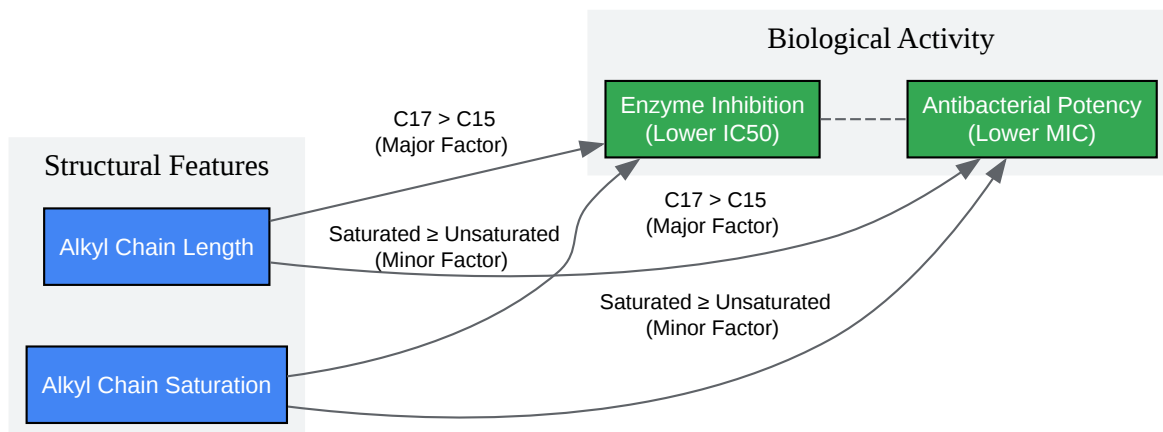
For Researchers, Scientists, and Drug Development Professionals

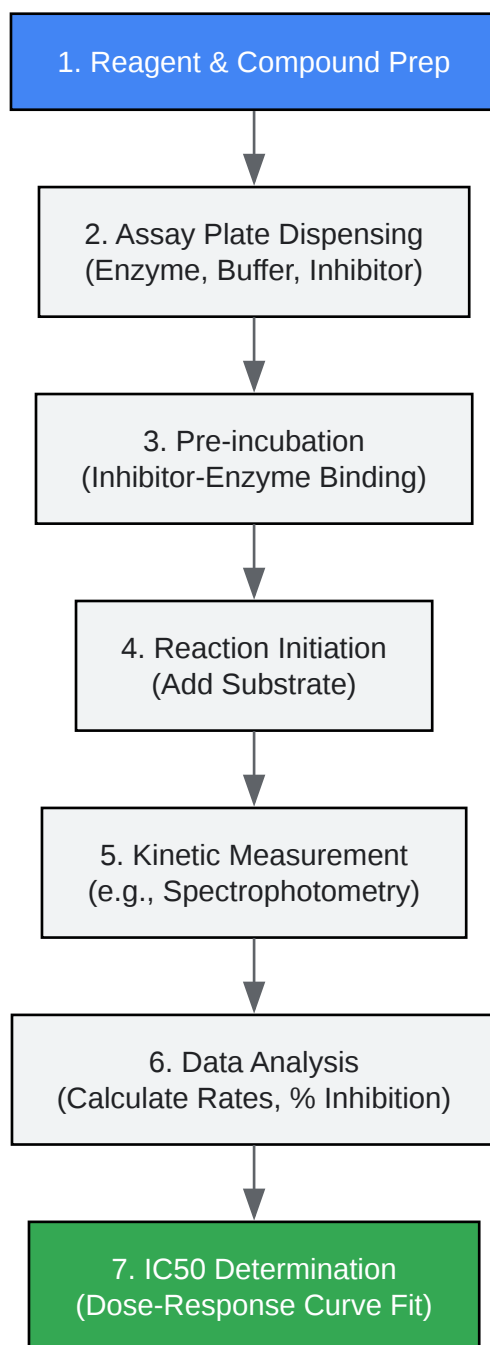
This document provides a comprehensive analysis of the structure-activity relationships (SAR) of Panosialin analogs, a class of natural products with significant potential as novel anti-infective agents. Panosialins are acylbenzenediol sulfate metabolites produced by *Streptomyces* species that exhibit potent inhibitory activity against key enzymes in pathogenic bacteria.^{[1][2]} This guide details their mechanism of action, presents quantitative biological data, outlines experimental protocols, and visualizes key pathways and workflows to facilitate further research and development.

Core Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

The primary antibacterial action of Panosialins is the inhibition of the type II fatty acid synthesis (FAS-II) pathway, a process essential for bacterial viability and distinct from the corresponding pathway in mammals.^{[1][3]} Specifically, Panosialins target enoyl-acyl carrier protein (ACP) reductase (ENR), a critical enzyme that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation.^{[2][4]} By blocking this enzyme—isoforms of which include FabI and FabK—Panosialins disrupt the synthesis of phospholipids required for bacterial cell membrane integrity, leading to cell death.^{[3][4][5]} Certain analogs have also shown inhibitory effects on viral and bacterial sialidases (neuraminidases).^[1]







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- To cite this document: BenchChem. [A Technical Guide to the Structure-Activity Relationship of Panosialin Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576562#structure-activity-relationship-of-panosialin-analogs]

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